REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2=[CH:8][CH:9]=[CH:10][N:6]2[N:5]=[C:4]([S:11][CH3:12])[N:3]=1.O1CCCC1.[Br:18]N1C(=O)CCC1=O>CO>[Br:18][C:10]1[N:6]2[C:7]([C:2]([Cl:1])=[N:3][C:4]([S:11][CH3:12])=[N:5]2)=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
25.47 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NN2C1=CC=C2)SC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid was partitioned with water and DCM (500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic was separated
|
Type
|
WASH
|
Details
|
washed with Brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NC(=NN21)SC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |